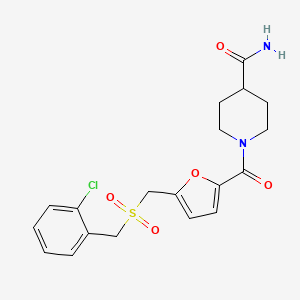
1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a furan ring, a carbonyl group, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced via a sulfonation reaction, while the piperidine ring might be formed via a cyclization reaction . The exact synthetic route would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might make the compound susceptible to nucleophilic attack, while the carbonyl group could undergo reactions with nucleophiles or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through various experimental techniques .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- Disposition and Metabolism : A study on the disposition and metabolism of SB-649868, a structurally related orexin 1 and 2 receptor antagonist, revealed its extensive metabolism and principal routes involving oxidation and rearrangement processes. This indicates the compound's significant metabolic transformation in the body (Renzulli et al., 2011).
- Effect on Platelet Activation : Another related compound, MD 805, was studied for its effects on platelet activation during hemodialysis, illustrating its potential in anticoagulation therapy without increasing proteins released due to platelet activation (Matsuo et al., 1986).
Odor Detection and Interaction
- Odor Detection of Mixtures : The detection of mixtures involving carboxylic acids and other odorants, which includes compounds structurally related to the given chemical, showed how carbon-chain length affects interaction and detection, indicating the nuanced behavior of such compounds in sensory applications (Miyazawa et al., 2009).
Medicinal and Therapeutic Studies
- HIV-1 Protease Inhibition : Metabolites of L-735,524, a potent HIV-1 protease inhibitor, were studied, highlighting the compound's role and its metabolic pathways in potentially treating HIV (Balani et al., 1995).
Mécanisme D'action
Orientations Futures
Future research on this compound could involve further exploration of its properties and potential applications. For example, if it has medicinal properties, it could be developed into a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
Propriétés
IUPAC Name |
1-[5-[(2-chlorophenyl)methylsulfonylmethyl]furan-2-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c20-16-4-2-1-3-14(16)11-28(25,26)12-15-5-6-17(27-15)19(24)22-9-7-13(8-10-22)18(21)23/h1-6,13H,7-12H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNZQRXZNAALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
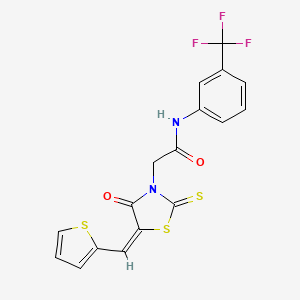
![N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide](/img/structure/B2650633.png)
![6-Methyl-N-[(4-sulfamoylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2650634.png)
![7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2650635.png)
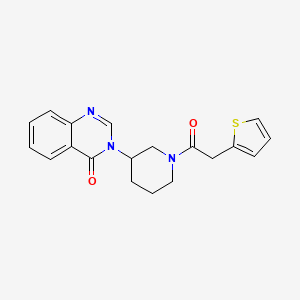
![Ethyl 2-({[(6-pyridin-4-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2650638.png)
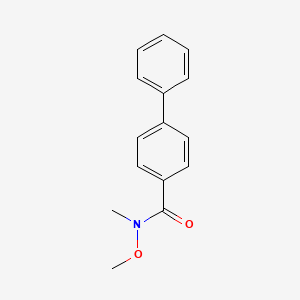

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
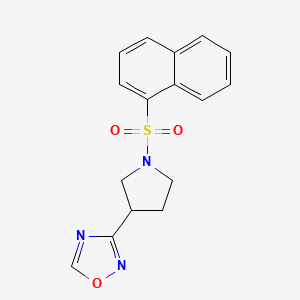
![N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2650649.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2650650.png)
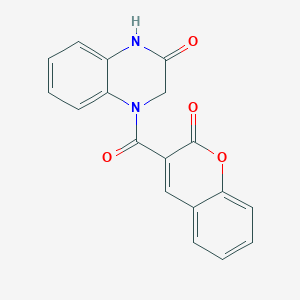
![8-(4-Bromophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2650653.png)
